molecular formula C14H19ClO B7993056 4-Allyl-2-chloro-1-(pentyloxy)benzene

4-Allyl-2-chloro-1-(pentyloxy)benzene

Cat. No.: B7993056
M. Wt: 238.75 g/mol
InChI Key: FCYZQHCIBYIQSE-UHFFFAOYSA-N
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Description

4-Allyl-2-chloro-1-(pentyloxy)benzene is an organic compound characterized by the presence of an allyl group, a chlorine atom, and a pentyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-chloro-1-(pentyloxy)benzene typically involves the following steps:

    Alkylation of Benzene: The initial step involves the alkylation of benzene with an allyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction introduces the allyl group onto the benzene ring.

    Chlorination: The next step involves the selective chlorination of the benzene ring at the ortho position relative to the allyl group. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Etherification: The final step involves the etherification of the chlorinated benzene derivative with pentanol in the presence of a strong base, such as sodium hydride (NaH), to introduce the pentyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-chloro-1-(pentyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Epoxide, aldehyde

    Reduction: Hydrogenated derivative

    Substitution: Aminated or thiolated derivatives

Scientific Research Applications

4-Allyl-2-chloro-1-(pentyloxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Allyl-2-chloro-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-2-chloro-1-(methoxy)benzene
  • 4-Allyl-2-chloro-1-(ethoxy)benzene
  • 4-Allyl-2-chloro-1-(butoxy)benzene

Uniqueness

4-Allyl-2-chloro-1-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties compared to its analogs with shorter alkoxy chains

Properties

IUPAC Name

2-chloro-1-pentoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-3-5-6-10-16-14-9-8-12(7-4-2)11-13(14)15/h4,8-9,11H,2-3,5-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYZQHCIBYIQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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